Cas no 1495346-57-0 (3-amino-4-(3-chlorophenyl)butan-1-ol)

3-amino-4-(3-chlorophenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-4-(3-chlorophenyl)butan-1-ol
- EN300-1628476
- 1495346-57-0
-
- インチ: 1S/C10H14ClNO/c11-9-3-1-2-8(6-9)7-10(12)4-5-13/h1-3,6,10,13H,4-5,7,12H2
- InChIKey: LEEFFEBZOROLHE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CC(CCO)N
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-amino-4-(3-chlorophenyl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628476-1.0g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 1g |
$842.0 | 2023-06-04 | ||
Enamine | EN300-1628476-0.25g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 0.25g |
$774.0 | 2023-06-04 | ||
Enamine | EN300-1628476-0.5g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 0.5g |
$809.0 | 2023-06-04 | ||
Enamine | EN300-1628476-2.5g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 2.5g |
$1650.0 | 2023-06-04 | ||
Enamine | EN300-1628476-0.05g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 0.05g |
$707.0 | 2023-06-04 | ||
Enamine | EN300-1628476-0.1g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 0.1g |
$741.0 | 2023-06-04 | ||
Enamine | EN300-1628476-10.0g |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 10g |
$3622.0 | 2023-06-04 | ||
Enamine | EN300-1628476-500mg |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1628476-1000mg |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1628476-50mg |
3-amino-4-(3-chlorophenyl)butan-1-ol |
1495346-57-0 | 50mg |
$948.0 | 2023-09-22 |
3-amino-4-(3-chlorophenyl)butan-1-ol 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
3-amino-4-(3-chlorophenyl)butan-1-olに関する追加情報
Recent Advances in the Study of 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) in Chemical Biology and Pharmaceutical Research
The compound 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the presence of both an amino and a hydroxyl group, make it a promising candidate for further investigation in drug discovery and development.
Recent studies have explored the synthetic pathways for 3-amino-4-(3-chlorophenyl)butan-1-ol, with a particular emphasis on optimizing yield and purity. One notable approach involves the use of catalytic asymmetric hydrogenation, which has been shown to produce the compound with high enantiomeric excess. This method not only improves the efficiency of synthesis but also enhances the compound's potential for chiral drug development. Additionally, researchers have investigated the compound's stability under various conditions, providing valuable insights for its formulation and storage.
In terms of biological activity, preliminary studies have demonstrated that 3-amino-4-(3-chlorophenyl)butan-1-ol exhibits promising pharmacological properties. For instance, it has shown moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Furthermore, the compound's interaction with specific receptor subtypes has been characterized, revealing its potential as a modulator of neurotransmitter systems. These findings highlight the compound's versatility and warrant further exploration in preclinical models.
The pharmacokinetic profile of 3-amino-4-(3-chlorophenyl)butan-1-ol has also been a subject of recent investigation. Studies have reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. However, challenges remain in optimizing its metabolic stability, as initial findings indicate rapid clearance in certain animal models. Researchers are currently exploring structural modifications to address these limitations while preserving the compound's biological activity.
From a therapeutic perspective, the most exciting developments involve the compound's potential applications in neurological disorders. Recent in vitro and in vivo studies have shown that 3-amino-4-(3-chlorophenyl)butan-1-ol can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. These findings have sparked interest in its potential for treating conditions such as Alzheimer's disease and Parkinson's disease, although extensive clinical validation is still required.
In conclusion, the current research landscape surrounding 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) is highly promising, with multiple avenues for further investigation. While significant progress has been made in understanding its chemical properties and biological activities, additional studies are needed to fully elucidate its therapeutic potential and optimize its pharmacological profile. The compound represents an exciting opportunity for drug discovery, particularly in areas of unmet medical need such as neurological and inflammatory disorders.
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